Home > Products > Screening Compounds P99310 > 1-[3-(4-Methoxyphenoxy)propyl]benzimidazole
1-[3-(4-Methoxyphenoxy)propyl]benzimidazole -

1-[3-(4-Methoxyphenoxy)propyl]benzimidazole

Catalog Number: EVT-4864757
CAS Number:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Example: In paper [], a series of benzimidazole carboxamide derivatives are synthesized using this approach, employing various substituted phenylacetic acids to introduce structural diversity.
  • Reductive cyclization: This approach utilizes nitro-substituted benzene derivatives as starting materials, which are then cyclized to form the benzimidazole ring. []
  • Multicomponent reactions: These reactions efficiently combine three or more starting materials in a single step to form complex benzimidazole derivatives. []
Molecular Structure Analysis
  • Esterification: Conversion of carboxylic acid functionalities present in some benzimidazole derivatives to corresponding esters using appropriate alcohols and catalysts. []
  • Salt formation: Reaction of acidic or basic functionalities within benzimidazole derivatives with suitable bases or acids to form corresponding salts. This can modify solubility and other physicochemical properties. [, ]
Mechanism of Action
  • Example: Paper [] discusses benzimidazole carboxamide derivatives as potent poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial targets for cancer therapy.
  • α1D/1A antagonism: Paper [] describes a benzimidazole derivative exhibiting high selectivity for α1D- and α1A-adrenergic receptors, making it a potential candidate for treating benign prostatic hyperplasia.
  • 5-HT1A receptor agonism: Paper [] reports on a benzimidazole derivative acting as a 5-HT1A receptor agonist, showcasing potential antidepressant activity by enhancing acetylcholine release.
Physical and Chemical Properties Analysis
  • Example: Paper [] mentions the melting point of a specific benzimidazole derivative, while several papers present spectroscopic data for structural confirmation.
Applications
  • Cancer therapy: Benzimidazole carboxamide derivatives show promise as potent PARP inhibitors for treating cancers [].
  • Treatment of benign prostatic hyperplasia: Selective α1D/1A antagonists based on the benzimidazole scaffold offer potential for treating prostatic hyperplasia by inducing apoptosis [].
  • Antidepressant activity: Benzimidazole derivatives acting as sigma and 5-HT1A receptor agonists demonstrate potential for treating depression by enhancing acetylcholine release [].
  • Antimicrobial activity: Several benzimidazole derivatives, including those with 1,3,4-oxadiazole substituents, exhibit promising antibacterial and antifungal properties [, ].
  • Corrosion inhibition: Benzimidazole derivatives containing thiadiazole and thiadiazine moieties show potential as corrosion inhibitors for mild steel in acidic environments [, ].

2-(1-(3-(4-Chloroxyphenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide (Compound 5cj)

  • Compound Description: This benzimidazole carboxamide derivative exhibits potent poly(ADP-ribose) polymerase (PARP) inhibitory activity. It demonstrates strong anticancer activity with IC50 values of approximately 4 nM against both PARP-1 and PARP-2, comparable to the reference drug veliparib. []

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound features a benzimidazole ring system linked to a pyridine ring and a pyrrolidinone ring. It demonstrates a planar benzimidazole ring system with specific dihedral angles between the attached rings. []
  • Relevance: This compound shares a structural similarity with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole in that both contain a benzimidazole ring with a propyl chain substituted at the 1-position. They differ in the substituents attached to this propyl chain and the presence of a carboxylate group on the benzimidazole ring in this compound. []

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound features a benzimidazole ring system linked to a benzodioxole ring and a pyrrolidinone ring. The crystal structure analysis reveals specific dihedral angles between these ring systems and a distinct conformation for the pyrrolidine ring. []

Ethyl 2-(4-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The asymmetric unit of this compound contains two independent molecules, each demonstrating a planar benzimidazole ring and a pyrrolidine ring adopting an envelope conformation. []
  • Relevance: This compound shares structural similarities with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, specifically the presence of a benzimidazole ring and a propyl chain at the 1-position. The key difference lies in the substituents on the propyl chain and the presence of a carboxylate group on the benzimidazole ring. []

Ethyl 2-(4-nitrophenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound is characterized by a planar benzimidazole ring system and a nitrobenzene ring attached at a specific dihedral angle. It also features a pyrrolidin-2-one ring adopting an envelope conformation. []

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound comprises a benzimidazole ring system linked to an imidazole ring and a benzodioxole ring. The crystal structure reveals specific dihedral angles between these ring systems and a distinct conformation for the dioxolane ring. []

Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

  • Compound Description: This benzimidazole derivative features a planar benzimidazole ring system and a pyrrolidin-2-one ring. The crystal structure reveals specific dihedral angles between the ring systems and the presence of an intramolecular C—H⋯π interaction. []
  • Relevance: This compound is structurally similar to 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole due to the shared benzimidazole ring and a propyl chain at the 1-position. The differences lie in the substituents on this propyl chain and the presence of a carboxylate group on the benzimidazole ring. []

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

  • Compound Description: This compound features two essentially planar pyrazole rings with a specific dihedral angle between them. The crystal structure reveals the presence of intermolecular hydrogen bonds connecting the molecules. []
  • Relevance: This compound, while sharing the benzimidazole core with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, differs in the substituents on the propyl chain at the 1-position and the presence of a carboxylate group on the benzimidazole ring. []

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-1H-indole (Compound I)

  • Compound Description: This indole derivative has been extensively studied using both experimental and computational methods. It features a piperazine ring and a fluorophenyl group within its structure. []
  • Relevance: This compound, while structurally similar to 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole in terms of a heterocyclic ring system and a propyl chain substituent, differs significantly in the type of heterocycle (indole vs. benzimidazole), the substituents on the propyl chain, and the absence of an oxygen atom within the chain. []

28-[1-(3-(Propionyloxy)propyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin

  • Compound Description: This betulin derivative features a triazole ring incorporated into its structure. It represents a hybrid molecule with potential for enhanced bioavailability compared to betulin. []

1-Benzyl-N-(3-(4-(2-Methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)

  • Compound Description: HJZ-12 is a potent α1D/1A antagonist that demonstrates promising results in preventing prostate growth. It exhibits high subtype-selectivity for both α1D- and α1A-AR, surpassing the efficacy of naftopidil. []
  • Relevance: This compound, while structurally similar to 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole in terms of the aromatic heterocycle and propyl chain substituent, differs in the specific heterocycle (indole vs. benzimidazole) and the presence of a piperazine ring within the propyl chain. []

5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol (MBIMOT)

  • Compound Description: This compound demonstrates effective corrosion inhibition properties for mild steel in hydrochloric acid. Its adsorption on the metal surface, following the Langmuir isotherm, significantly reduces the corrosion rate. []
  • Compound Description: This series of substituted benzimidazole derivatives exhibits a range of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory effects. []
  • Compound Description: These three series of benzimidazole derivatives were synthesized and tested for antimicrobial activity, showing moderate effectiveness. []
  • Relevance: These compounds, while containing the benzimidazole core like 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, differ significantly in their overall structure. They all feature a methyl linker at the 1-position of the benzimidazole, connected to various complex heterocyclic systems like triazolothiadiazoles and triazolothiadiazines. These structural variations contribute to their unique properties and potential applications. []

5-(7-Methyl-2-propyl-1H-benzo[d]imidazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols

  • Compound Description: This series of compounds, featuring a triazole ring linked to a benzimidazole, exhibit promising antioxidant and anti-inflammatory activity. Molecular docking studies support their biological activity by illustrating their binding affinity for COX-2. []
  • Relevance: While sharing the benzimidazole core with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, this series differs by having a triazole ring directly connected to the benzimidazole and a propyl group at the 2-position instead of the longer chain at the 1-position as seen in the target compound. []

Ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate

  • Compound Description: The asymmetric unit of this compound consists of two independent benzimidazole-5-carboxylate molecules, each with a pyrrolidine ring and a morpholine ring exhibiting specific conformations. The crystal structure reveals the formation of a three-dimensional network through hydrogen bonding and C—H⋯π interactions. []
  • Relevance: This compound shares a structural resemblance to 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole in terms of the benzimidazole ring and the propyl chain at the 1-position. The key differences lie in the substituents on the propyl chain, the presence of a carboxylate group, and a morpholine ring attached to the phenyl ring. []

Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound is characterized by a planar benzimidazole ring system and a benzene ring attached at a specific dihedral angle. It also features a pyrrolidine ring with a disordered flap atom. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound was synthesized using a ‘one-pot’ reductive cyclization method and characterized by spectroscopic techniques. []

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4)

  • Compound Description: D2AAK4 exhibits multi-target activity towards aminergic G protein-coupled receptors (GPCRs) and has been identified as a potential antipsychotic. This compound displays an atypical antipsychotic profile with low affinity to off-targets and interacts with aminergic GPCRs. []

Diaqua-bis(5-nitrobenzene-3-carboxy-1,2-dicarboxylato)-bis(1-(3-(1H-benzimidazol-1-yl)propyl)-benzimidazole)manganese(II)

  • Compound Description: This complex manganese compound incorporates two benzimidazole units linked by a propyl chain. The crystal structure provides insights into its coordination geometry and intermolecular interactions. []

Sulfuric Acid {[3-(3-Silicapropyl)sulfanyl]propyl}ester

  • Compound Description: This compound serves as a recyclable catalyst in the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazole derivatives. []
  • Relevance: While not structurally related to 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, this compound is relevant because it's used in a reaction to synthesize compounds within the same chemical class as the target compound (benzimidazoles). []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (Compound 34b)

  • Compound Description: This compound, designed as a potential antidepressant drug, exhibits central nervous system-stimulating activity. It interacts with sigma receptors and demonstrates antidepressant-like effects in preclinical models. []
  • Relevance: Although this compound is not a direct structural analogue of 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, it shares a similar scaffold with a propyl chain connected to a piperazine ring. The key difference lies in the presence of a quinolinone moiety instead of a benzimidazole, leading to different pharmacological activities. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone monomethanesulfonate (OPC-14523)

  • Compound Description: OPC-14523 acts as a sigma and 5-HT(1A) receptor agonist, showing potential in ameliorating cognitive deficits by enhancing acetylcholine release in the brain. []
  • Relevance: While not a direct structural analog of 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, OPC-14523 shares a comparable framework featuring a propyl chain linked to a piperazine ring. The distinct pharmacological activities arise from the presence of a quinolinone moiety instead of a benzimidazole and the specific substitution pattern. []

1-{3-or 4-[bis(1H-indol-3-yl)methyl]benzyl}-2-{3-or 4-[bis(1H-indol-3-yl)methyl]phenyl}-1H-benzimidazole derivatives

  • Compound Description: These complex benzimidazole derivatives, incorporating indole moieties, were synthesized using a microwave-assisted multicomponent reaction. The resulting novel azaheterocyclic hybrid scaffold holds potential for various biological activities. []
  • Relevance: These compounds, while sharing the benzimidazole core with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, are structurally distinct due to the presence of multiple indole rings and benzyl or phenyl linkers. []

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

  • Compound Description: This class of N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibits significant analgesic activity, surpassing the potency of acetylsalicylic acid in the "writhing syndrome" test. []

2-phenyl-1-(3-pyrrolidin-1-il-propyl)-1H-indole hydrochloride (SS-68)

  • Compound Description: SS-68 exhibits broad antiarrhythmic and cardioprotective activity. Its mechanism of action involves interactions with multiple targets, including ion channels, cholinergic receptors, and opioid receptors. []

2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,5-dicarboxybenzoate–benzene-1,3,5-tricarboxylic acid–water (1/1/1)

  • Compound Description: This compound consists of a protonated bis-benzimidazole unit linked by a propyl chain, interacting with deprotonated and neutral benzene-1,3,5-tricarboxylic acid molecules and water molecules through hydrogen bonding. []

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK-474)

  • Compound Description: ZSTK-474 is a pan class I PI 3-kinase inhibitor, demonstrating potent activity against all three class Ia PI 3-kinase enzymes. It exhibits significant antitumor activity in vivo. []
  • Relevance: While ZSTK-474 shares the core benzimidazole structure with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, it significantly differs in the substituents attached to the benzimidazole. ZSTK-474 contains a triazine ring with morpholine substituents and a difluoromethyl group, resulting in its distinct biological activity as a PI 3-kinase inhibitor. []

N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine

  • Compound Description: This compound and its pharmaceutically acceptable solvates are proposed for treating and/or preventing neurodegenerative diseases. []
  • Relevance: This compound shares a significant structural similarity with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, both containing a benzimidazole ring and a propyl chain. The difference lies in the presence of a piperazine ring with diisobutylamino substituent in this compound, while the target compound has a 4-methoxyphenoxy group linked to the propyl chain. []

5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1- piperazinyl]propyl]-1H-indole dihydrochloride (Compound 1)

  • Compound Description: This compound acts as a serotonergic agent, exhibiting potential antidepressant activity by facilitating 5-HT neurotransmission. []
  • Relevance: While not a direct structural analog of 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, Compound 1 shares a similar framework featuring a propyl chain linked to a piperazine ring. The key distinction arises from the presence of an indole moiety instead of a benzimidazole, contributing to its specific serotonergic activity. []
  • Compound Description: This series of compounds, particularly 5b and 5c, exhibits potent anti-Candida activity, demonstrating comparable or even superior efficacy to existing antifungal agents like tioconazole and miconazole. []
  • Relevance: These compounds, while sharing a propyl chain substituent with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, differ in the type of heterocycle (imidazole vs. benzimidazole) and the presence of a phenyl substituent at the 3-position of the propyl chain. []

Methyl 1-n-butyl-2-(3,4-di­chloro­phenyl)-1H-benz­imidazole-5-carboxyl­ate

  • Compound Description: This newly synthesized benzimidazole derivative is characterized by a twisted molecular structure, as revealed by X-ray crystallography. The benzimidazole and phenyl rings are not coplanar, and the crystal structure is stabilized by C—H⋯O interactions. []

1-[2-(3,4-Dichlorobenzyloxy)-2-phenylethyl]-1H-benzimidazole

  • Compound Description: The crystal structure of this benzimidazole derivative reveals specific orientations of the benzimidazole, phenyl, and dichlorobenzene rings. It forms C—H⋯π contacts, contributing to its crystal packing. []

1-n-butyl-2-(3′-chlorophenyl)-1H-benzimidazole-5-carbonitrile hemihydrate and 1-n-butyl-2-(3′,4′-dimethoxyphenyl)-1H-benzimidazole-5-carbonitrile

  • Compound Description: These two benzimidazole derivatives, one a hemihydrate, were synthesized and their crystal structures solved, providing insights into their molecular geometry and crystal packing interactions. []

3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-indole derivatives

  • Compound Description: This series of indole derivatives was synthesized and evaluated for its binding affinity to the human 5-hydroxytryptamine1A receptor (5-HT1AR). Some compounds showed high affinity, highlighting their potential as therapeutic agents. []
  • Relevance: While structurally similar to 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole in terms of the aromatic heterocycle and propyl chain substituent, this series differs in the type of heterocycle (indole vs. benzimidazole) and the presence of a piperazine ring within the propyl chain. []

3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one

  • Compound Description: This benzimidazole derivative incorporates an isoxazole ring and a benzyl group. Its crystal structure reveals specific dihedral angles between the ring systems and the presence of C—H⋯O hydrogen bonds contributing to its crystal packing. []
  • Compound Description: These novel benzimidazole derivatives were synthesized and exhibited promising antibacterial, anti-asthmatic, and anti-diabetic properties in in vivo tests. []

6-amino-4-methoxy analogue of ZSTK474

  • Compound Description: This analogue of the pan class I PI 3-kinase inhibitor ZSTK474 demonstrated significantly enhanced potency against class Ia PI 3-kinase enzymes and showed promising antitumor activity in vivo. []
  • Relevance: This compound shares the benzimidazole core with 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole but differs significantly in the substituents attached to the benzimidazole. This analogue has amino and methoxy groups at the 6 and 4 positions, respectively, in addition to the triazine and difluoromethyl groups present in the parent ZSTK474 molecule. These modifications contribute to its improved potency as a PI 3-kinase inhibitor. []

5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride

  • Compound Description: This radiolabeled compound is a derivative of the serotonergic agent 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride and was synthesized for use in pharmacological studies. []
  • Relevance: While not a direct structural analog of 1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole, this compound shares a comparable framework featuring a propyl chain linked to a piperazine ring. The key distinction arises from the presence of an indole moiety instead of a benzimidazole and the radiolabeling with carbon-14. []

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate

  • Compound Description: This benzimidazole derivative, crystallized as a dihydrate, features an imidazole ring and a chlorophenyl group within its structure. The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and C—H⋯π contacts. []

2-[(5-(3-(pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio)]-1-(4-substituted)ethan-1-one derivatives

  • Compound Description: This series of compounds containing a pyrimidine ring linked to an oxadiazole ring were synthesized and evaluated for their cytotoxic activity against A549 cells. []

Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

  • Compound Description: This compound features a phthalimide group linked to a benzimidazole ring via a propyl chain. The crystal structure highlights the planar nature of the phthalimido and benzimidazole ring systems and their nearly orthogonal orientation. []

3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles

  • Compound Description: This series of compounds, featuring both benzimidazole and indazole moieties, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Specifically, compound (R)-21c demonstrated impressive antitumor activity in preclinical models. []

Properties

Product Name

1-[3-(4-Methoxyphenoxy)propyl]benzimidazole

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]benzimidazole

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C17H18N2O2/c1-20-14-7-9-15(10-8-14)21-12-4-11-19-13-18-16-5-2-3-6-17(16)19/h2-3,5-10,13H,4,11-12H2,1H3

InChI Key

BQUZLOLWBUWTMZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.